1,2,4-Triazole

Descripción general

Descripción

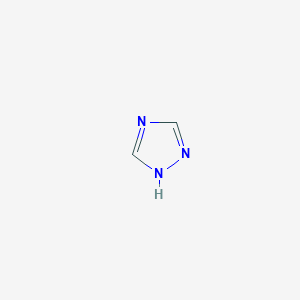

1,2,4-Triazol es un compuesto heterocíclico con la fórmula molecular C₂H₃N₃. Es una de las dos formas isoméricas de triazol, siendo la otra el 1,2,3-triazol. La estructura del 1,2,4-triazol consiste en un anillo de cinco miembros que contiene dos átomos de carbono y tres átomos de nitrógeno. Este compuesto es conocido por su aromaticidad y naturaleza anfótera, lo que lo convierte en una molécula versátil en diversas reacciones químicas .

Métodos De Preparación

El 1,2,4-triazol se puede sintetizar a través de varios métodos:

Reacción de Einhorn-Brunner: Este método implica la reacción de hidracinas con formamidas en condiciones ácidas para formar 1,2,4-triazoles.

Reacción de Pellizzari: Esto implica la ciclación de N-aciladas hidracinas con formamida.

Método de Tiosemicarbazida: El 1,2,4-triazol no sustituido se puede preparar a partir de tiosemicarbazida mediante la acilación con ácido fórmico, seguida de la ciclación de 1-formil-3-tiosemicarbazida en 1,2,4-triazol-3(5)-tiol.

Análisis De Reacciones Químicas

El 1,2,4-triazol experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar óxidos de triazol.

Reducción: La reducción del 1,2,4-triazol puede producir dihidrotriazoles.

Sustitución: Puede sufrir reacciones de sustitución nucleófila, donde los átomos de hidrógeno son reemplazados por otros sustituyentes.

Cicloadición: El 1,2,4-triazol puede participar en reacciones de cicloadición para formar compuestos heterocíclicos más grandes.

Los reactivos comunes utilizados en estas reacciones incluyen ácido nítrico, peróxido de hidrógeno y varios nucleófilos. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

El 1,2,4-triazol y sus derivados tienen una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como ligando en química de coordinación y como bloque de construcción en síntesis orgánica.

Biología: Los derivados del 1,2,4-triazol exhiben significativas actividades biológicas, incluidas las propiedades antibacterianas, antifúngicas y anticancerígenas.

Medicina: Varios fármacos contienen la unidad 1,2,4-triazol, como los agentes antifúngicos (fluconazol, itraconazol) y los antidepresivos (trazodona).

Industria: Se utiliza en la producción de agroquímicos, como reguladores del crecimiento de las plantas

Mecanismo De Acción

El mecanismo de acción de los derivados del 1,2,4-triazol implica la inhibición de varias enzimas y proteínas. Por ejemplo, los triazoles antifúngicos inhiben la enzima lanosterol 14α-desmetilasa, que es crucial para la síntesis de ergosterol en las membranas celulares fúngicas. Esta inhibición altera la estructura de la membrana celular, lo que lleva a la muerte de las células fúngicas .

Comparación Con Compuestos Similares

El 1,2,4-triazol a menudo se compara con su isómero, 1,2,3-triazol. Si bien ambos compuestos comparten características estructurales similares, el 1,2,4-triazol se usa más comúnmente en productos farmacéuticos debido a su mayor estabilidad y mejor actividad biológica. Otros compuestos similares incluyen el imidazol y el pirazol, que también contienen átomos de nitrógeno en sus estructuras cíclicas, pero difieren en sus propiedades químicas y aplicaciones .

Compuestos Similares

- 1,2,3-Triazol

- Imidazol

- Pirazol

El 1,2,4-triazol destaca por su combinación única de estabilidad, reactividad y actividad biológica, lo que lo convierte en un compuesto valioso en diversos campos de la investigación y la industria.

Actividad Biológica

1,2,4-Triazole is a five-membered heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its antimicrobial, anticancer, anti-inflammatory, antiviral, and other pharmacological effects. The findings are supported by recent research and case studies.

Overview of this compound

This compound has a chemical formula of and is characterized by its unique nitrogen-containing ring structure. The compound serves as a scaffold for various derivatives that exhibit a wide range of biological activities. Its significance is underscored by its incorporation into several clinically important drugs.

Biological Activities

-

Antimicrobial Activity

- 1,2,4-Triazoles have demonstrated substantial antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of this compound can inhibit the growth of drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

- Case Study : A study reported the synthesis of novel this compound compounds that showed remarkable antibacterial activity against Bacillus subtilis, with specific derivatives exhibiting enhanced potency through structural modifications .

-

Antifungal Activity

Compound Name Activity Against Mechanism of Action Itraconazole Candida albicans Ergosterol biosynthesis inhibition Voriconazole Aspergillus spp. Ergosterol biosynthesis inhibition Posaconazole Zygomycetes Ergosterol biosynthesis inhibition -

Anticancer Activity

- Several this compound derivatives have shown promising anticancer effects by targeting various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest .

- Case Study : A derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective concentration for half-maximal inhibition .

-

Anti-inflammatory and Analgesic Effects

Compound Name Inflammatory Model Used Effect Observed Triazole Derivative A Carrageenan-induced edema Significant reduction in edema Triazole Derivative B LPS-induced inflammation Decreased TNF-α levels -

Antiviral Activity

- Some 1,2,4-triazoles have shown antiviral properties against viruses such as HIV and influenza by disrupting viral replication processes .

- Case Study : A specific triazole derivative was evaluated for its inhibitory effect on HIV-1 replication in vitro and showed promising results in reducing viral load .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,2,4-triazole derivatives, and how do reaction conditions influence product purity?

- The synthesis of this compound derivatives commonly employs methods such as the Einhorn–Brunner reaction, Pellizzari reaction, or cyclization of thiosemicarbazide derivatives . For example, refluxing hydrazides in DMSO followed by crystallization in water-ethanol yields derivatives with ~65% purity . Reaction conditions (e.g., solvent polarity, temperature, and reaction time) critically affect yield and purity. Optimizing these parameters minimizes byproducts like 3-amino- or 4-amino-triazole impurities .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound derivatives?

- Key techniques include:

- FT-IR spectroscopy to identify functional groups (e.g., NH stretching at ~3200 cm⁻¹) .

- ¹H- and ¹³C-NMR to confirm substituent positions and molecular symmetry .

- Mass spectrometry for molecular ion validation .

- Elemental analysis to verify stoichiometry . Discrepancies in spectral assignments (e.g., conflicting NMR shifts) require cross-validation with synthetic intermediates .

Q. What pharmacological activities have been documented for this compound derivatives, and what in vitro models are commonly used?

- These derivatives exhibit broad bioactivity:

- Anticancer : Tested via cytotoxicity assays (e.g., MTT) against human cancer cell lines (e.g., HeLa, MCF-7) .

- Antifungal : Evaluated using agar diffusion assays against Candida albicans and Aspergillus species .

- Antioxidant : Assessed via DPPH radical scavenging assays . Low toxicity (e.g., LD₅₀ >1650 mg/kg in rats) makes them pharmacologically promising .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the rational design of this compound-based antifungal agents?

- SAR analysis identifies critical substituents:

- Schiff base moieties enhance antifungal potency by improving membrane permeability .

- Sulfonamide hybrids increase selectivity via hydrogen bonding with fungal cytochrome P450 enzymes .

- 3-Thio derivatives improve bioavailability by reducing metabolic degradation . Computational docking (e.g., AutoDock Vina) validates target interactions .

Q. What strategies are effective in resolving contradictions between spectral data and proposed structures of novel this compound derivatives?

- Contradictions arise from tautomerism (e.g., 1H- vs. 4H-triazole forms) or regioisomeric ambiguity . Solutions include:

- 2D NMR (COSY, HSQC) to resolve overlapping signals .

- X-ray crystallography for unambiguous structural confirmation .

- Comparative analysis with synthetic intermediates to track functional group transformations .

Q. How do computational methods like molecular docking enhance the development of this compound-containing anti-proliferative agents?

- Docking simulations predict binding affinities to targets like EGFR or tubulin. For example, quinoxaline-triazole hybrids show strong binding to ATP-binding pockets, correlating with in vitro IC₅₀ values <10 µM . Pharmacophore modeling further optimizes steric and electronic compatibility .

Q. What are the thermal decomposition mechanisms of nitrogen-rich this compound derivatives, and how do they inform safety protocols?

- Thermogravimetric analysis (TGA) reveals multi-stage decomposition:

- Stage 1 : Loss of volatile fragments (e.g., NH₃) at ~200°C .

- Stage 2 : Exothermic decomposition (>250°C) generates N₂ and HCN, requiring controlled ventilation . Kinetic models (e.g., Friedman method) predict thermal hazards, guiding storage at 2–30°C .

Q. How can hybridization of this compound with other heterocyclic systems improve pharmacological efficacy?

- Pyrazole-triazole hybrids synergize anti-inflammatory and anticancer effects via dual COX-2/STAT3 inhibition .

- Oxadiazole-triazole hybrids enhance antibacterial activity by disrupting cell wall synthesis .

- Theophylline-triazole conjugates improve bronchodilator potency through adenosine receptor modulation .

Propiedades

IUPAC Name |

1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPMIYGKQJPBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027131 | |

| Record name | 1H-1,2,4-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Brown solid; [ICSC] White crystalline powder; [MSDSonline], BROWN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

260 °C (decomposes), 260 °C | |

| Record name | 1H-1,2,4-Triazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

170 °C closed cup, 170 °C c.c. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, ethanol, Solubility in water, g/100ml at 20 °C: 125 | |

| Record name | 1H-1,2,4-Triazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

640 kg/m³ | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.6 [mmHg], Vapor pressure, Pa at 20 °C: 0.2 | |

| Record name | 1,2,4-Triazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from benzene/ethanol | |

CAS No. |

288-88-0, 63598-71-0 | |

| Record name | 1H-1,2,4-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1,2,4-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63598-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063598710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | s-Triazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10MS0Y1RDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

120-121 °C | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.